molecular formula C17H19NO4S B14210317 Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- CAS No. 652155-31-2

Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-

Cat. No.: B14210317
CAS No.: 652155-31-2
M. Wt: 333.4 g/mol
InChI Key: PPENMZRHHYKDAX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- is an organic compound that features a benzenesulfonamide group attached to a 1,3-benzodioxole ring. This compound is structurally related to capsaicin, the active component in chili peppers, but differs by having a benzenesulfonamide group instead of an aliphatic amide chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- typically involves the following steps :

    Formation of the 1,3-benzodioxole ring: This is achieved by reacting catechol with formaldehyde under acidic conditions.

    Attachment of the propyl group: The 1,3-benzodioxole is then reacted with a propyl halide in the presence of a base to form the propyl-substituted benzodioxole.

    Sulfonamide formation: Finally, the propyl-substituted benzodioxole is reacted with benzenesulfonyl chloride in the presence of a base to form the desired benzenesulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an analogue of capsaicin.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, as an analogue of capsaicin, it may interact with the transient receptor potential vanilloid (TRPV) channels, which are involved in pain and heat sensation.

Comparison with Similar Compounds

Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- can be compared with other similar compounds, such as :

    N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An analogue with a similar structure but different substituents.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a benzodioxole ring and a different amine group.

    Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-: Another related compound with a different substitution pattern.

These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

652155-31-2

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H19NO4S/c1-3-15(13-6-9-16-17(10-13)22-11-21-16)18-23(19,20)14-7-4-12(2)5-8-14/h4-10,15,18H,3,11H2,1-2H3

InChI Key

PPENMZRHHYKDAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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